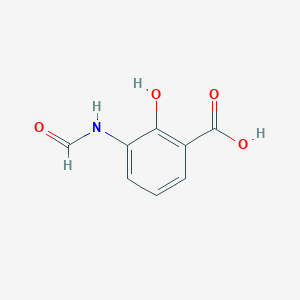
Benzoic acid, 3-(formylamino)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Formylamino)-2-hydroxybenzoic acid is an organic compound with a molecular structure that includes a formylamino group attached to the third carbon and a hydroxyl group attached to the second carbon of a benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formylamino)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the formylation of 2-hydroxybenzoic acid (salicylic acid) using formamide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2-hydroxybenzoic acid.
Reagent: Formamide.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction mixture is heated to facilitate the formylation process.
Industrial Production Methods: Industrial production of (3-Formylamino)-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: (3-Formylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: (3-Carboxyamino)-2-hydroxybenzoic acid.
Reduction: (3-Hydroxymethylamino)-2-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Formylamino)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Formylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, further modulating the compound’s effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, altering signal transduction pathways.
DNA/RNA: Potential to bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the formylamino group, primarily used as an anti-inflammatory agent.
3-Aminosalicylic acid: Contains an amino group instead of a formylamino group, used in the treatment of tuberculosis.
3-Formylsalicylic acid: Similar structure but lacks the amino group, used in organic synthesis.
Uniqueness: (3-Formylamino)-2-hydroxybenzoic acid is unique due to the presence of both formylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-formamido-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-9-6-3-1-2-5(7(6)11)8(12)13/h1-4,11H,(H,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZOPKFAVINWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

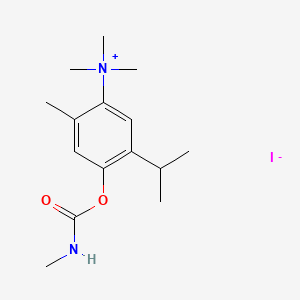
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)

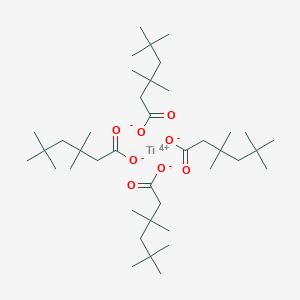
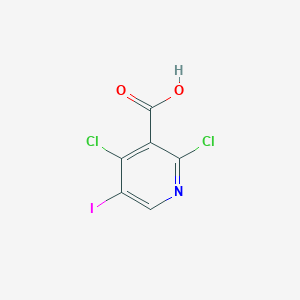
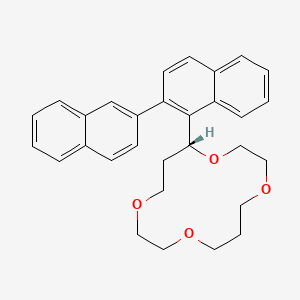
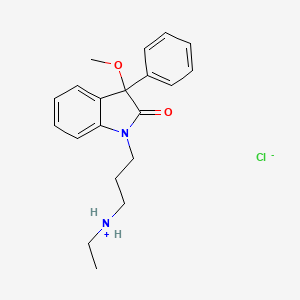
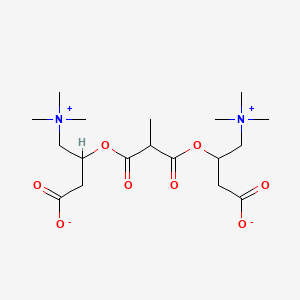

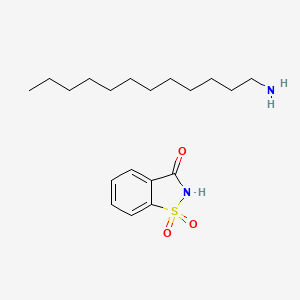
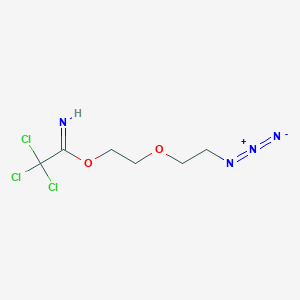

![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
